Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Overview
Description
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The final product is obtained through esterification and amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
Uniqueness
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a cyclohexanecarbonyl group and a methoxyphenyl group enhances its potential as a multifunctional bioactive molecule .
Properties
IUPAC Name |
methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-17-23(18-11-15-22(31-2)16-12-18)27-26(33-17)28(24(29)19-7-5-4-6-8-19)21-13-9-20(10-14-21)25(30)32-3/h9-16,19H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCXXDCUGDIBNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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